molecular formula C8H10N2OS B11101137 1-(3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone

1-(3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone

Cat. No.: B11101137
M. Wt: 182.25 g/mol
InChI Key: GHPAEUUNRCDOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core.

Preparation Methods

The synthesis of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, depending on the structure of the starting reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. It has been shown to interact with DNA and proteins, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation, but its anticancer activity is believed to be related to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone

InChI

InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4H2,1-2H3

InChI Key

GHPAEUUNRCDOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NCCN12)C(=O)C

solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.